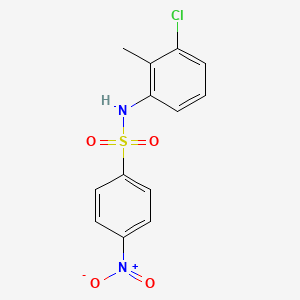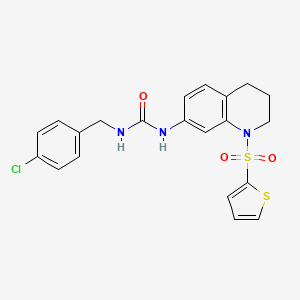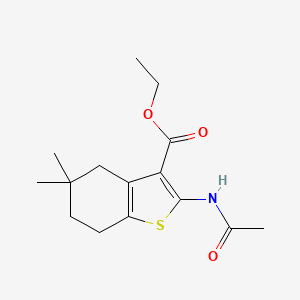
N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-1H-pyrazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-1H-pyrazole-3-carboxamide” is a chemical compound that has been studied for its potential applications . It is synthesized by reacting 4-aminoantipyrine and benzoylisothiocynate in an equimolar ratio .
Synthesis Analysis
The compound is synthesized by reacting 4-aminoantipyrine and benzoylisothiocynate in an equimolar ratio . The reaction results in the formation of the compound, which is then characterized by single crystal XRD analysis .Molecular Structure Analysis
The 2,3-dihydro-1H-pyrazole ring in the compound is nearly planar and forms dihedral angles with the benzene and phenyl rings . The various intermolecular interactions, including H-bonding and interaction involving π-ring, stabilize the supramolecular assembly .Chemical Reactions Analysis
The compound was characterized by single crystal XRD analysis . The various intermolecular interactions, including H-bonding and interaction involving π-ring, stabilize the supramolecular assembly .Physical And Chemical Properties Analysis
The compound has a density of 1.6±0.1 g/cm^3, a molar refractivity of 214.3±0.4 cm^3, and a molar volume of 513.0±5.0 cm^3 . The HOMO orbitals are located at the hetero atoms, while the LUMO orbitals are located at the benzene ring .Applications De Recherche Scientifique
Synthesis and Structural Characterization
- Antipyrine derivatives, including N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-1H-pyrazole-3-carboxamide, have been synthesized and characterized, revealing their potential for diverse molecular interactions and crystal packing stabilized by hydrogen bonds and π-interactions. This highlights their importance in crystallography and material science research (Saeed et al., 2020).
Medicinal Chemistry and Biological Applications
- Compounds like this compound have been explored for their anticancer properties, particularly against breast cancer cell lines, showcasing their significance in the development of new therapeutic agents (Ghorab et al., 2014).
- Such compounds are also studied for their inhibitory potential against human recombinant alkaline phosphatase and ecto-5′-nucleotidases, indicating potential applications in medicinal chemistry and drug development (Saeed et al., 2015).
Chemical Reactions and Synthesis of Derivatives
- This compound acts as a key intermediate in various chemical reactions and synthesis of derivatives, contributing to the advancement of organic chemistry and the development of novel compounds with potential applications in various fields (Fadda et al., 2012).
Material Science and Corrosion Inhibition
- Novel compounds synthesized from this compound have shown promise in material science, particularly in the inhibition of corrosion in metals, highlighting their potential use in industrial applications (Deyab et al., 2019).
Mécanisme D'action
Propriétés
IUPAC Name |
N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-1H-pyrazole-5-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O2/c1-10-13(17-14(21)12-8-9-16-18-12)15(22)20(19(10)2)11-6-4-3-5-7-11/h3-9H,1-2H3,(H,16,18)(H,17,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWYUYGNGIDBUFY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)C3=CC=NN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]quinoxaline-2-carboxamide](/img/structure/B2373623.png)
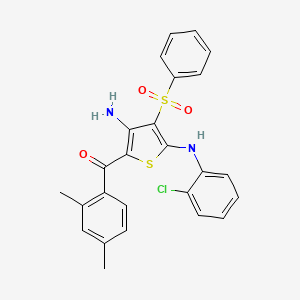
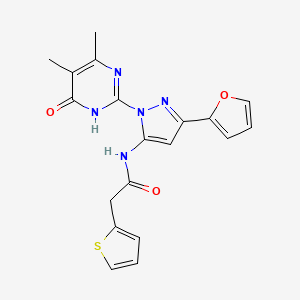
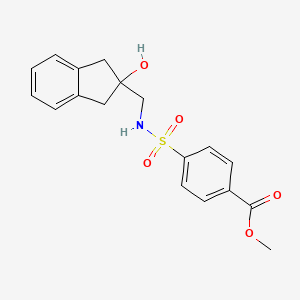
![3-[4-(tert-butyl)benzyl]-2-{[(4-chlorophenyl)sulfanyl]methyl}-4(3H)-quinazolinone](/img/structure/B2373630.png)
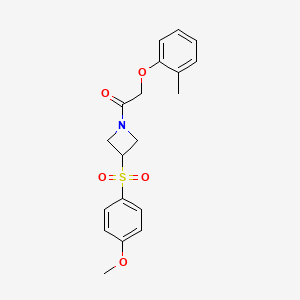
![2-fluoro-N-[2-[3-[(4-nitrophenyl)methylsulfanyl]indol-1-yl]ethyl]benzamide](/img/structure/B2373632.png)
![1-[4-(dimethylamino)phenyl]-2H-tetrazole-5-thione](/img/structure/B2373634.png)
